molecular formula C8H16ClNO3 B1598006 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride CAS No. 5832-55-3

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride

Cat. No.: B1598006
CAS No.: 5832-55-3
M. Wt: 209.67 g/mol
InChI Key: FUCINBXREPZIOU-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is a quinuclidine derivative, characterized by the presence of hydroxymethyl and diol functional groups. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride typically involves the reaction of quinuclidine derivatives with formaldehyde and subsequent reduction. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. The compound can be purified through crystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form quinuclidine derivatives with different functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinuclidine derivatives with modified functional groups, such as aldehydes, carboxylic acids, and halogenated compounds.

Scientific Research Applications

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride involves its interaction with various molecular targets and pathways. The hydroxymethyl and diol groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)quinuclidine: Lacks the diol functional group, resulting in different chemical properties.

    Quinuclidine-3,3-diol: Lacks the hydroxymethyl group, affecting its reactivity and applications.

    2-(Hydroxymethyl)piperidine: A similar compound with a different ring structure, leading to variations in its chemical behavior.

Uniqueness

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is unique due to the presence of both hydroxymethyl and diol functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-(hydroxymethyl)-1-azabicyclo[2.2.2]octane-3,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c10-5-7-8(11,12)6-1-3-9(7)4-2-6;/h6-7,10-12H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCINBXREPZIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2CO)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5832-55-3
Record name 1-Azabicyclo[2.2.2]octane-3,3-diol, 2-(hydroxymethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5832-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC281672
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Record name 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
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2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
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2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
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2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
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2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
Reactant of Route 6
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride

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